molecular formula C19H13Cl2N3O2S B2636780 (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 853889-55-1

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2636780
CAS No.: 853889-55-1
M. Wt: 418.29
InChI Key: ABRAALGQSNSEKQ-UYRXBGFRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Scientific Research Applications

Anticancer Activity

Compounds derived from 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, closely related to the chemical , have shown promising anticancer activities. Specifically, certain derivatives exhibited potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR, highlighting their potential in anticancer therapies (Horishny et al., 2021). Another study echoed these findings, revealing that some synthesized derivatives inhibited the growth of cell lines associated with central nervous system, kidney, and breast cancers, marking them as hit-compounds for further exploration in cancer treatment (Kryshchyshyn-Dylevych, 2020).

Synthesis and Reactions

The synthesis and reactions of related 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamides have been thoroughly studied. These compounds form through base-promoted nucleophilic additions and undergo heterocyclisation to give specific acetamide derivatives, which then react with various agents like aryl diazonium salts, bromine, and aromatic aldehydes. These studies lay foundational knowledge for understanding the chemical behavior and potential applications of such compounds in various domains (Metwally et al., 2004).

Molecular Docking and Anti-inflammatory Activity

Interestingly, some studies have explored the anti-inflammatory properties of similar chemical structures. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and evaluated for their anti-inflammatory activity. These compounds demonstrated significant activity in both in vitro and in vivo models, and molecular docking studies provided insights into their potential mechanisms of action (Nikalje et al., 2015).

Safety and Hazards

The safety data sheet for 3,4-Dichlorobenzyl chloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It’s reasonable to assume that “(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide” may have similar hazards due to its structural similarity.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-14-7-6-11(8-15(14)21)9-16-18(26)24(12-4-2-1-3-5-12)19(27-16)13(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRAALGQSNSEKQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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